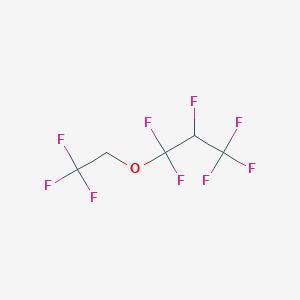
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol, also known as C7F15COH, is a fluorinated alcohol with a wide range of applications in the field of organic synthesis. It is a highly versatile compound, with a low boiling point and high solubility in both organic and aqueous solvents. It is known for its unique properties, such as low volatility, low flammability, and high thermal stability. These properties make it an attractive choice for use in a variety of applications, including organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
Fluorocyclohexanes and Derivatives
Research on fluorocyclohexanes, such as those involving 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol, focuses on understanding their chemical properties and potential applications. For example, a study by Godsell, Stacey, and Tatlow (1958) discusses the fluorination of benzene, leading to the production of various fluorocyclohexanes and their derivatives (Godsell, Stacey, & Tatlow, 1958).
Synthesis of Perfluorinated Compounds
Perfluorinated compounds, closely related to the chemical , have been synthesized for various purposes. Lentz and Patzschke (2004) detailed the synthesis of octafluoro-1, 2-dimethylenecyclobutane, a complex perfluorinated compound, demonstrating the diverse chemical reactions and structures possible with these fluorinated compounds (Lentz & Patzschke, 2004).
Reactions with Polyfluoroazaolefins
The reactivity of polyfluoroazaolefins, similar in structure to 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol, was explored by Coe and Holton (1977). They described the interactions of these compounds with diazomethane, leading to the formation of various fluorinated aziridines and azoles (Coe & Holton, 1977).
Liquid-Liquid Phase Behavior in Ionic Liquids
Vale, Rathke, Will, and Schröer (2011) investigated the phase behavior of solutions involving 1-Dodecyl-3-methylimidazolium Bis((trifluoromethyl)sulfonyl)amide in various alcohols, including hexan-1-ol, a compound structurally similar to 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol. This study contributes to understanding the solubility and phase behavior of fluorinated alcohols in different solvents (Vale, Rathke, Will, & Schröer, 2011).
Synthesis and Reactivity of Fluorinated Compounds
Further studies, such as those by Tyrra et al. (2005) and Barten, Kadyrov, and Röschenthaler (2002), delve into the synthesis and reactivity of various fluorinated compounds. These studies provide insight into the chemical behavior and potential applications of fluorinated alcohols and their derivatives in different chemical environments (Tyrra et al., 2005); (Barten, Kadyrov, & Röschenthaler, 2002).
Safety And Hazards
Fluorinated compounds, such as “3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol”, can be hazardous. They may cause irritation to the skin, eyes, and mucous membranes . It’s important to handle these compounds with appropriate personal protective equipment, including gloves and safety glasses .
Propiedades
IUPAC Name |
3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c8-3(9,1-2-19)5(11,12)4(10,6(13,14)15)7(16,17)18/h19H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQRWZHUUPZGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379897 |
Source


|
| Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |
CAS RN |
89076-11-9 |
Source


|
| Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89076-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)


